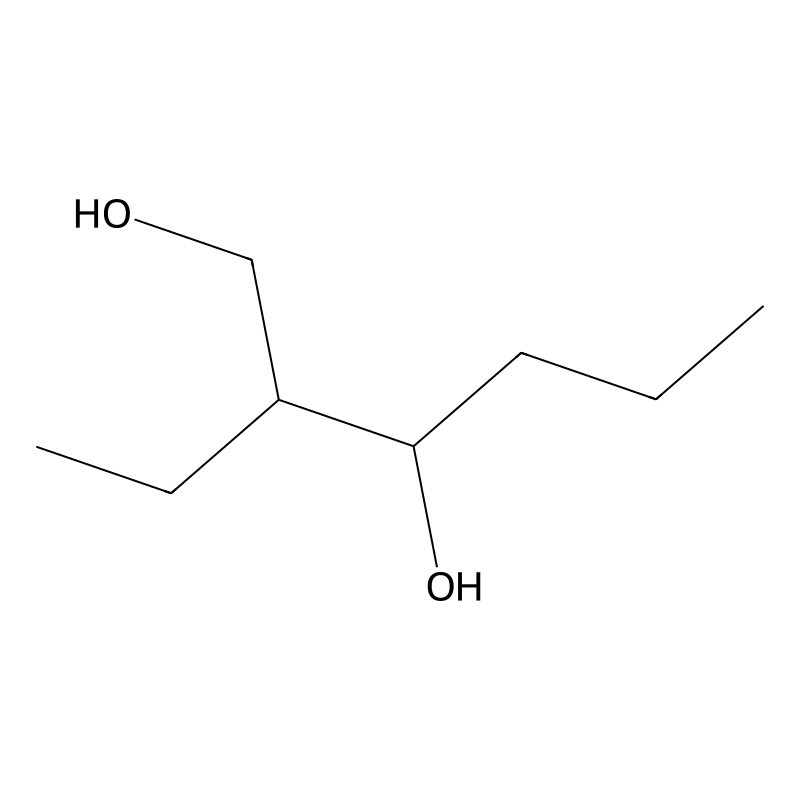

2-Ethyl-1,3-hexanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH CHLOROFORM, DIETHYL ETHER

Synonyms

Canonical SMILES

Boron Extraction

EHD's ability to complex with boron makes it a potential extractant for separating boron from other elements. Research suggests its effectiveness in extracting boron from saline solutions. [Source: A study published in the Journal of Separation Science investigated the use of EHD for boron removal from seawater. "").

Nanoparticle Synthesis

EHD serves as a reactive solvent in synthesizing magnetic iron oxide nanoparticles. The non-hydrolytic sol-gel method utilizes EHD's properties to create these nanoparticles for various applications, including magnetic resonance imaging (MRI) contrast agents. [Source: Research published in the Journal of Materials Science explored the use of EHD in the synthesis of iron oxide nanoparticles. "").

Organic Synthesis

EHD acts as a starting material for the selective synthesis of other organic compounds. For instance, researchers have explored its use in synthesizing 2-ethyl-1-hydroxy-3-hexanone through oxidation with hydrogen peroxide. This target molecule has potential applications in the pharmaceutical industry. [Source: A scientific article in the journal Synthetic Communications details the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone from EHD. ""]

2-Ethyl-1,3-hexanediol is an aliphatic alcohol with the molecular formula and a molecular weight of approximately 146.23 g/mol. It appears as a colorless, slightly viscous liquid that is soluble in alcohol and ether, but has limited solubility in water (approximately 4.2% at 20°C) . This compound is known for its unique structure, which includes two hydroxyl groups located at the first and third carbon atoms of a hexane chain, making it a diol.

Currently, there is no extensive research available on the specific mechanism of action of EHD in biological systems.

EHD can be irritating to the eyes and skin [].

- Acute toxicity: Limited data exists, but studies suggest moderate oral toxicity in rats [].

- Chronic toxicity: No data available on chronic effects or carcinogenicity.

- Flammability: EHD is considered combustible with a moderate flash point.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling EHD.

- Ensure proper ventilation in work areas.

- Follow safe handling practices for flammable liquids.

The primary method for synthesizing 2-ethyl-1,3-hexanediol involves the aldol condensation of n-butyraldehyde, followed by hydrogenation. The reaction proceeds through the formation of an intermediate product, 2-ethyl-3-hydroxyhexanal, which is then reduced to yield the final alcohol product. The aldol condensation is catalyzed by alkali metal hydroxides or alkoxides, enhancing the efficiency and yield of the reaction .

Key steps in the reaction process include:

- Aldol Condensation: n-Butyraldehyde reacts under basic conditions to form 2-ethyl-3-hydroxyhexanal.

- Hydrogenation: The intermediate is then hydrogenated using catalysts like Raney nickel to produce 2-ethyl-1,3-hexanediol .

2-Ethyl-1,3-hexanediol exhibits notable biological activity, particularly as an insect repellent. It has been shown to effectively repel various biting insects, including mosquitoes and chiggers. When combined with other compounds such as dimethyl phthalate and indalone, its efficacy as a repellent increases significantly . Additionally, it has low toxicity; the oral LD50 in rats is reported to be around 5170 mg/kg, indicating a relatively safe profile for human exposure .

The synthesis of 2-ethyl-1,3-hexanediol can be summarized as follows:

- Starting Material: n-butyraldehyde.

- Aldol Condensation: Conducted in the presence of an alkali metal hydroxide or alkoxide catalyst.

- Temperature: Typically maintained between 30°C and 40°C.

- Duration: Stirring for several hours to ensure complete reaction.

- Hydrogenation: The aldol product is hydrogenated under controlled conditions (temperature of 60–140°C and pressure of 10–60 bar) using a catalyst such as Raney nickel.

- Distillation: The final product is purified through vacuum distillation .

Uniqueness of 2-Ethyl-1,3-Hexanediol

Unlike its counterparts, 2-ethyl-1,3-hexanediol features two hydroxyl groups on a hexane backbone, which enhances its solubility properties and makes it particularly effective as an insect repellent while also serving multiple industrial applications.

Physical Description

Colorless, odorless, hygroscopic liquid; [Hawley]

Color/Form

COLORLESS LIQUID

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

260 °F (127 °C) (OPEN CUP)

Heavy Atom Count

Vapor Density

Density

FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/

Odor

Melting Point

UNII

GHS Hazard Statements

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03B - Insecticides and repellents

P03BX - Other insecticides and repellents

P03BX06 - Etohexadiol

Vapor Pressure

Pictograms

Corrosive

Other CAS

Absorption Distribution and Excretion

AN IN VITRO APPARATUS WAS USED TO STUDY SKIN EVAPORATION & PENETRATION OF MOSQUITO REPELLENTS. IN VITRO REPELLENT DURATION, CALCULATED FROM REPELLENT EVAPORATION RATES, WAS COMPARED TO IN VIVO DURATION AT THE SAME DOSE (0.3 MG/SQ CM) TO ASSESS VALIDITY OF THE MODEL. IN VITRO DURATIONS FOR 2-ETHYL-1,3-HEXANEDIOL CORRELATED WITH IN VIVO DURATIONS, ALTHOUGH IN VITRO DURATION WAS LONGER THAN IN VIVO DURATION.

PERCENTAGE PENETRATION OF 2-ETHYL-1,3-HEXANEDIOL WAS DETERMINED ON HAIRLESS DOGS AT 4 UG/SQ CM. MEAN PERCENTAGE PENETRATION INCREASED SLIGHTLY WITH INCREASED DOSE OF 2-ETHYL-1,3-HEXANEDIOL, BUT NONE OF THESE CHANGES DIFFERED SIGNIFICANTLY AT THE 95% CONFIDENCE LEVEL.

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

... PRODUCED COMMERCIALLY BY HYDROGENATION OF BUTYRALDOL (2-ETHYL-3-HYDROXYCAPROALDEHYDE).

General Manufacturing Information

Paint and Coating Manufacturing

1,3-Hexanediol, 2-ethyl-: ACTIVE

FORMULATED PRODUCT DISCONTINUED BY UNION CARBIDE AGRICULTURAL PRODUCTS CO, INC.

... EXTENSIVE MILITARY USE HAS INDICATED ITS SAFETY & LACK OF IRRITANT PROPERTIES.

A COMPOSITION WAS PREPARED CONTAINING P-TOLUENESULFONAMIDE 75%, 2-ETHYL-1,3-HEXANEDIOL 20%, & PARAPLEX G25 5%.

Analytic Laboratory Methods

Interactions

Stability Shelf Life

Dates

2-Ethyl-1,3-hexanediol

B BallantynePMID: 15856531 DOI: 10.1002/jat.1055

Abstract

Intralaboratory and interlaboratory evaluation of the EpiDerm 3D human reconstructed skin micronucleus (RSMN) assay

Ting Hu, Yulia Kaluzhny, Greg C Mun, Brenda Barnett, Viktor Karetsky, Nathan Wilt, Mitchell Klausner, Rodger D Curren, Marilyn J AardemaPMID: 19167513 DOI: 10.1016/j.mrgentox.2008.12.003

Abstract

A novel in vitro human reconstructed skin micronucleus (RSMN) assay has been developed using the EpiDerm 3D human skin model [R. D. Curren, G. C. Mun, D. P. Gibson, and M. J. Aardema, Development of a method for assessing micronucleus induction in a 3D human skin model EpiDerm, Mutat. Res. 607 (2006) 192-204]. The RSMN assay has potential use in genotoxicity assessments as a replacement for in vivo genotoxicity assays that will be banned starting in 2009 according to the EU 7th Amendment to the Cosmetics Directive. Utilizing EpiDerm tissues reconstructed with cells from four different donors, intralaboratory and interlaboratory reproducibility of the RSMN assay were examined. Seven chemicals were evaluated in three laboratories using a standard protocol. Each chemical was evaluated in at least two laboratories and in EpiDerm tissues from at least two different donors. Three model genotoxins, mitomycin C (MMC), vinblastine sulfate (VB) and methyl methanesulfonate (MMS) induced significant, dose-related increases in cytotoxicity and MN induction in EpiDerm tissues. Conversely, four dermal non-carcinogens, 4-nitrophenol (4-NP), trichloroethylene (TCE), 2-ethyl-1,3-hexanediol (EHD), and 1,2-epoxydodecane (EDD) were negative in the RSMN assay. Results between tissues reconstructed from different donors were comparable. These results indicate the RSMN assay using the EpiDerm 3D human skin model is a promising new in vitro genotoxicity assay that allows evaluation of chromosome damage following "in vivo-like" dermal exposures.[Efficacy of the combination of DEET (20%) and EHD (15%) against mosquito bites. Results of a study carried out in Senegal]

A Izri, L Konate, Y Dieng, A Alcais, A Diop, M L Faye, C Bouges-Michel, J J Rousset, M DeniauPMID: 11681228 DOI:

Abstract

The authors report the results of a survey on the efficacy against mosquito bites of a repellent, Mousticologne Spécial Zones Infestées (DEET 20%, EHD 15%). Two forms of the product, spray and gel, were tested in Senegal. Repellent efficacy was evaluated by exposing volunteers, both repellent-treated and untreated, to mosquito bites. The number of mosquito bites per person and per night was 0.63 in the spray treated group (group 1), 6.03 in the gel treated group (group 2) and 94.17 in the untreated group (group 3). The analysis of these results showed a significant difference between treated and untreated persons. Untreated persons were not protected against mosquito bites, persons treated with the spray were protected for 12 hours and those treated with the gel had over 8 hours' protection. We concluded that a single application of the repellent Mousticologne in the field is capable of ensuring all-night protection against mosquito bites.Repeated exposure toxicity of 2-ethyl-1,3-hexanediol by cutaneous applications to the rat for 9 and 90 days

J P Van Miller, P E Losco, D A Neptun, B BallantynePMID: 7709587 DOI:

Abstract

2-Ethyl-1,3-hexanediol (EHD; CASRN 94-96-2), an industrial chemical and insect repellent, has a high potential for recurrent skin contact. Short-term (9 d) and subchronic (13 w) repeated epicutaneous contact studies were conducted to determine the potential for cumulative local skin irritation and systemic toxicity in Fischer 344 rats. Doses were 0.5, 2.0 or 4.0 ml/kg/d of undiluted EHD. There were no clinical signs and no treatment-related effects on hematology, clinical chemistry or histology of a large number of organs and tissues including the treated skin. The only effects where slight decreases in body weight gain for the high-dose males in the 9-d study and males and females of the high-dose group in the subchronic study; slight decreases in food consumption for females of all treatment groups in the subchronic study; and slight increases in relative liver weight for high-dose females in the 9-d study and high-dose males in the subchronic study, which is probably a compensatory hypertrophy for the metabolism of EHD. Thus, recurrent epicutaneous applications of undiluted EHD to the rat did not cause any local skin irritation or cumulative or organ-specific toxicity.Studies on the inheritance of repellent tolerances in Aedes aegypti

L C Rutledge, R K Gupta, G N Piper, C A LowePMID: 8014634 DOI:

Abstract

Two laboratory strains and 6 inbred strains of Aedes aegypti were tested against deet, ethyl hexanediol, dimethyl phthalate, and Indalone. Reciprocal crosses and backcrosses of 2 inbred strains were tested against deet only. Results obtained were compatible with a quantitative genetic model in which the effects of the factors involved were multiplicative. Certain inbred strains differed significantly from cognate laboratory and/or inbred strains in tolerance to one or more test materials. Heritability in the broad sense (H2) was estimated at 0.05 for deet, 0.22 for ethyl hexanediol, 0.48 for dimethyl phthalate, and 0.51 for Indalone. Partial dominance was observed in the inheritance of tolerance to deet.Pharmacokinetics of 2-ethyl-1,3-hexanediol. III. In vitro skin penetration comparisons using the excised skin of humans, rats, and rabbits

S W Frantz, B Ballantyne, J L Beskitt, M J Tallant, R J GrecoPMID: 8566473 DOI: 10.1006/faat.1995.1139

Abstract

Excised skin from Fischer 344 rats, New Zealand White rabbits, and human females (obtained from mammoplasty patients) were compared for their in vitro skin penetration potential with 2-[14C]-ethyl-1,3-hexanediol (EHD). EHD was applied as both an undiluted dose and a 3% v/v aqueous dose using a flowthrough skin penetration chamber design and was analyzed over 0-6 hr. The undiluted dose was equivalent to a 150 mg/kg dose used in vivo with rats (Frantz et al., Drug Metab. Dispos. 20(1), 6-18, 1992), but normalized on a per cm2 surface area basis, and applied under occluded conditions (covered as for in vivo studies). Undiluted applications of EHD did not substantially penetrate skin, with effluent recoveries of approximately 0.9% of the applied dose for human skin, 2-4% for rat skin, and 3-6% for rabbit skin. By comparison, nonoccluded human skin showed lower effluent radioactivity (0.6%), which was attributed to EHD evaporation from skin. With undiluted EHD, approximately 97% of the recovered 14C was an unabsorbed dose for human skin, with 94% for rat skin and 85% for rabbit skin (expressed as a percentage of the recovered dose). Based on HPLC analysis of effluent samples, 99-100% of the undiluted [14C]EHD penetrated rat, rabbit, and human skin in the unmetabolized form. In contrast, approximately 5% of the applied aqueous dose was recovered in the effluents for human skin, while 6-9% appeared in effluents for rat skin; rabbit skin was not evaluated for aqueous doses. The fraction of unabsorbed aqueous EHD dose totaled 53% of the applied dose for human skin and 63% for rat skin. Evaporative loss of undiluted [14C]EHD was also measured (captured on activated charcoal) in separate experiments and compared with a known standard chemical, N,N[14C]diethyl-m-toluamide (DEET). Evaporation of EHD was clearly a competing factor with penetration, particularly for human skin preparations, and evaporative losses were similar to those seen in previous studies. Penetration of skin was also greater for both EHD and DEET when evaporation was not permitted (stopped chamber). Permeability constant (kp) values were calculated using the pseudo steady-state slopes from plots for cumulative mg/cm2 penetration vs time. For undiluted EHD, human skin had the slowest penetration rate, while rabbit skin kp values were the largest. The kp values for water solutions of EHD on rat and human skin demonstrated a slightly higher penetration, with values of the same order of magnitude as that observed for a concurrently run [14C]ethanol control. The minimal skin penetration observed in vitro in this study, taken together with in vivo percutaneous pharmacokinetic studies (Frantz et al., 1992) and the known percutaneous toxicology of EHD, suggests that penetration through human skin and systemic adverse effects should be minimal.Tests of repellents against Diamanus montanus (Siphonaptera: Ceratophyllidae)

L C Rutledge, M A Lawson, L L YoungPMID: 7154015 DOI: 10.1093/jmedent/19.4.361

Abstract

The acute toxicity and primary irritancy of 2-ethyl-1,3-hexanediol

B Ballantyne, D R Klonne, R C Myers, D J NachreinerPMID: 4082459 DOI:

Abstract

2-Ethyl-1,3-hexanediol (EHD), an insect repellant, was found to have acute peroral LD50 values in the rat of 9.85 ml/kg (males) and 4.92 ml/kg (females). Acute percutaneous LD50 values in the rabbit were 10.8 ml/kg (males) and 9.51 ml/kg (females). There were neither deaths nor signs of toxicity during or following a 6 hr exposure to a statically or dynamically generated substantially saturated vapor atmosphere. A 4 hr exposure to a high concentration (3.8 mg/liter) of a respirable aerosol of EHD (mass median aerodynamic diameter of 2.0 um) produced only minor signs of irritation during exposure, but no signs of toxicity. Occluded dermal contact with EHD on rabbits (4 and 24 hr) produced mild local erythema and, in several animals, edema. Contamination of the eye with EHD (0.005 to 0.1 ml) produced marked to severe conjunctivitis, with moderate iritis and diffuse corneal injury; healing occurred in most animals within 3 to 7 days. The major acute hazards with EHD are by swallowing and, to a greater extent, by contamination of the eye.In vitro and in vivo evaluation of the genotoxic potential of 2-ethyl-1,3-hexanediol

R S Slesinski, P J Guzzie, D L Putman, B BallantynePMID: 3212782 DOI: 10.1016/0300-483x(88)90212-0

Abstract

2-Ethyl-1,3-hexanediol (EHD) has intentional human exposure because of its application to skin as an insect repellent and its use in various skin care products. Genotoxicity studies on EHD were conducted to determine mutagenic and clastogenic potential using in vitro and in vivo test systems. In vitro tests were conducted both with and without an Aroclor-induced, rat-liver S9 metabolic activation system and within a range of cytotoxic to non-cytotoxic doses. EHD did not produce dose-related positive increases in gene mutations in the Salmonella (Ames) test or in the CHO/HGPRT forward mutation test. No statistically significant or dose-related increases in sister chromatid exchanges indicative of DNA damage were produced by EHD in CHO cells. Small but statistically significant increases in chromosome aberrations were produced in CHO cells only in tests with S9 activation. However, no evidence of clastogenicity of EHD was obtained in vivo in a mouse peripheral blood micronucleus test or in 2 rat bone marrow chromosome aberration studies using single or repeated dosing procedures. The overall negative pattern of mutagenic and clastogenic results in the majority of tests conducted suggests that EHD is unlikely to pose significant hazard as a genotoxic agent or to possess carcinogenic initiating activity in animals.A field trial of ethyl hexanediol against Aedes dorsalis in Sonoma County, California

L C Rutledge, R L Hooper, R A Wirtz, R K GuptaPMID: 2584970 DOI: